

# Head-to-head comparison of TCO and DBCO linkers for ADCs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | TCO-PEG6-acid |           |
| Cat. No.:            | B11826421     | Get Quote |

A Head-to-Head Comparison of TCO and DBCO Linkers for Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and safety profile of an antibody-drug conjugate (ADC). Among the most prominent bioorthogonal ligation strategies, the use of trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) linkers has gained significant traction. This guide provides an objective, data-driven comparison of TCO and DBCO linkers, offering insights into their respective strengths and weaknesses to inform rational ADC design.

### Introduction to TCO and DBCO Chemistries

The core distinction between TCO and DBCO linkers lies in their bioorthogonal reaction partners and kinetics. TCO moieties react with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction renowned for its exceptionally fast kinetics.[1][2] Conversely, DBCO groups participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1] Both "click chemistry" approaches offer the advantage of proceeding under mild, physiological conditions without the need for a cytotoxic copper catalyst, making them highly suitable for bioconjugation.[3][4]

### **Chemical Structures and Reaction Schemes**







Click to download full resolution via product page

Caption: Bioorthogonal ligation reactions for TCO and DBCO linkers.

## **Quantitative Comparison of TCO and DBCO Linkers**

The choice between TCO and DBCO has significant implications for the entire ADC development pipeline, from manufacturing to in vivo performance. The following table summarizes key quantitative parameters for these two linkers.



| Feature                             | TCO (reacts with Tetrazine)                                                                                                              | DBCO (reacts with Azide)                                             | References |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|------------|
| Reaction Kinetics (k <sub>2</sub> ) | ~10³ - 10 <sup>6</sup> M <sup>-1</sup> s <sup>-1</sup><br>(very fast)                                                                    | ~10 <sup>-1</sup> - 1 M <sup>-1</sup> s <sup>-1</sup><br>(moderate)  | [1][5][6]  |
| Hydrophobicity                      | Less hydrophobic                                                                                                                         | More hydrophobic                                                     | [7]        |
| Stability in Circulation            | Good, but susceptible to isomerization to the less reactive ciscyclooctene (CCO) form. Half-life of ~5.5 days in vivo has been reported. | Generally high thermal and chemical stability.                       | [8][9]     |
| Potential for<br>Aggregation        | Lower potential for inducing protein aggregation.                                                                                        | Higher potential for inducing IgG aggregation due to hydrophobicity. | [7]        |
| Solubility                          | Generally good, can be enhanced with PEGylation.                                                                                         | Can be lower, often requiring PEGylation to improve solubility.      | [10][11]   |

# **Experimental Workflows and Protocols**

The successful development of an ADC using either TCO or DBCO linkers involves a multi-step process encompassing antibody modification, linker-payload conjugation, and final ADC purification and characterization.





Click to download full resolution via product page

Caption: Generalized experimental workflow for ADC synthesis and evaluation.

## **Detailed Experimental Protocols**





## **Protocol 1: Antibody Modification with a Tetrazine or Azide Handle**

This protocol outlines the general steps for introducing the reactive handle onto the antibody, a prerequisite for conjugation with the TCO or DBCO linker-drug construct.

### Materials:

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Tetrazine-NHS ester or Azide-NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- Desalting columns (e.g., Zeba<sup>™</sup> Spin Desalting Columns)

### Procedure:

- Reagent Preparation: Dissolve the Tetrazine-NHS or Azide-NHS ester in DMSO to a stock concentration of 10-20 mM.
- Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL in a reaction buffer (e.g., PBS pH 7.4-8.5).
- Conjugation: Add a 5-20 fold molar excess of the NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- Purification: Remove the excess, unreacted NHS ester using a desalting column equilibrated with PBS.

## Protocol 2: Conjugation of Cytotoxic Payload to TCO or **DBCO** Linker

This protocol describes the attachment of the cytotoxic drug to the TCO or DBCO linker. The specific chemistry will depend on the functional groups available on the payload.



### Materials:

- Cytotoxic payload with a reactive handle (e.g., carboxylic acid or amine)
- TCO or DBCO linker with a complementary reactive group (e.g., amine or NHS ester)
- Coupling agents (e.g., EDC, NHS if starting from a carboxylic acid)
- Anhydrous organic solvent (e.g., DMF or DMSO)
- Reverse-phase HPLC for purification

### Procedure:

- Activation (if necessary): If the payload contains a carboxylic acid, activate it using a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS) in an anhydrous organic solvent.
- Conjugation: Add the TCO or DBCO linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.
- Purification: Purify the resulting linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.
- Characterization: Confirm the structure and purity of the product by LC-MS and NMR.

# Protocol 3: ADC Conjugation via iEDDA or SPAAC Click Chemistry

This final step involves the bioorthogonal reaction between the modified antibody and the linker-drug construct.

#### Materials:

- Tetrazine- or Azide-modified antibody
- TCO- or DBCO-linker-payload construct



PBS or other suitable reaction buffer

#### Procedure:

- Conjugation Reaction: Add a 1.5 to 4-fold molar excess of the TCO- or DBCO-linker-payload stock solution to the modified antibody solution.[3][12]
- Incubation: Incubate the reaction mixture. For TCO-tetrazine reactions, this can be as short as 1-2 hours at room temperature. For DBCO-azide reactions, incubation for 4 hours at room temperature or overnight at 4°C is common.[3][12]
- Purification: Purify the ADC from the unreacted linker-payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[4]

# Protocol 4: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

### Methods:

- Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug. Species with different numbers of drugs will have different retention times, allowing for the determination of the distribution of DAR species.[13]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS measures the exact mass of the different ADC species, allowing for a precise determination of the number of conjugated drugs. This method is highly accurate and provides detailed information on DAR distribution.
  [13]

### In Vitro and In Vivo Performance Considerations

The choice of linker can significantly influence the therapeutic index of an ADC.



- Reaction Kinetics and Manufacturing: The exceptionally fast kinetics of the TCO-tetrazine ligation can lead to more rapid and complete conjugation, potentially simplifying the manufacturing process and allowing for milder reaction conditions that better preserve the biological activity of the antibody.[1]
- Stability and Off-Target Toxicity: The stability of the linker in systemic circulation is paramount to minimizing off-target toxicities.[1] While both linkers can form stable ADCs, the potential for isomerization of TCO to the less reactive CCO isomer should be considered.[9] The higher hydrophobicity of DBCO may lead to increased aggregation and faster clearance, potentially impacting the pharmacokinetic profile.[7]
- Efficacy: Both TCO- and DBCO-based ADCs have demonstrated potent anti-tumor activity in preclinical models.[1] The optimal choice will depend on the specific antibody, payload, and target indication. For instance, a novel clickable cleavable ADC (tc-ADC) utilizing a TCO linker showed significant and sustained tumor regression in mouse models.[14]

## Conclusion

Both TCO and DBCO linkers are powerful tools for the construction of advanced ADCs. TCO offers the advantage of extremely fast reaction kinetics, which can be beneficial for in vivo applications and manufacturing efficiency. DBCO, while having slower kinetics, provides a highly stable and well-established alternative. The choice between TCO and DBCO should be made on a case-by-case basis, considering factors such as the desired reaction speed, the hydrophobicity of the payload, and the overall desired pharmacokinetic and stability profile of the final ADC. The incorporation of hydrophobicity and solubility for both linker types.[10][11]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. benchchem.com [benchchem.com]



- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. bostonsociety.org [bostonsociety.org]
- 10. escholarship.org [escholarship.org]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Head-to-head comparison of TCO and DBCO linkers for ADCs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11826421#head-to-head-comparison-of-tco-and-dbco-linkers-for-adcs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com